molecular formula C4HCl2NO2 B577369 2-Chloro-1,3-oxazole-5-carbonyl chloride CAS No. 1309780-08-2

2-Chloro-1,3-oxazole-5-carbonyl chloride

Cat. No.: B577369
CAS No.: 1309780-08-2
M. Wt: 165.957
InChI Key: VNTQATHUNHESPA-UHFFFAOYSA-N
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Description

2-Chloro-1,3-oxazole-5-carbonyl chloride is a heterocyclic organic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1,3-oxazole-5-carbonyl chloride typically involves the chlorination of oxazole derivatives. One common method is the reaction of oxazole with thionyl chloride (SOCl2) in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of exposure to hazardous chemicals .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1,3-oxazole-5-carbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted oxazole derivatives, oxazolecarboxylic acids, and oxazolecarbinols .

Scientific Research Applications

2-Chloro-1,3-oxazole-5-carbonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1,3-oxazole-5-carbonyl chloride involves its reactivity towards nucleophiles. The compound acts as an electrophile, with the carbonyl chloride group being highly reactive. Upon reaction with nucleophiles, it forms covalent bonds, leading to the formation of substituted oxazole derivatives. These derivatives can interact with various molecular targets, including enzymes and receptors, thereby exerting their biological effects .

Comparison with Similar Compounds

    Isoxazolecarbonyl chloride: Similar in structure but contains an isoxazole ring instead of an oxazole ring.

    Benzoxazolecarbonyl chloride: Contains a benzene ring fused to the oxazole ring.

Uniqueness: 2-Chloro-1,3-oxazole-5-carbonyl chloride is unique due to its specific reactivity and the ability to form a wide range of derivatives. Its applications in medicinal chemistry and material science set it apart from other similar compounds .

Properties

CAS No.

1309780-08-2

Molecular Formula

C4HCl2NO2

Molecular Weight

165.957

IUPAC Name

2-chloro-1,3-oxazole-5-carbonyl chloride

InChI

InChI=1S/C4HCl2NO2/c5-3(8)2-1-7-4(6)9-2/h1H

InChI Key

VNTQATHUNHESPA-UHFFFAOYSA-N

SMILES

C1=C(OC(=N1)Cl)C(=O)Cl

Synonyms

2-chlorooxazole-5-carbonyl chloride

Origin of Product

United States

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